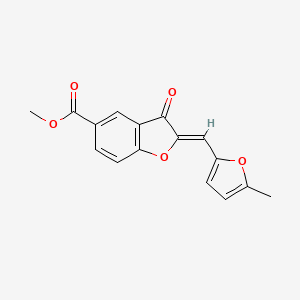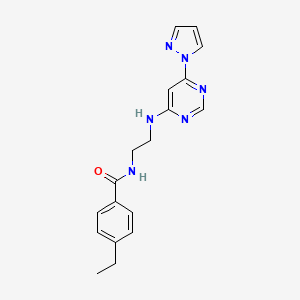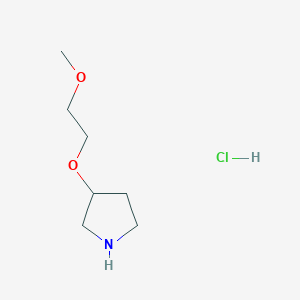![molecular formula C14H13ClN2O2 B2847763 2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 478032-75-6](/img/structure/B2847763.png)
2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole” is a chemical compound with the molecular formula C14H13ClN2O2 . It is used in various applications in the chemical industry .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropylcarbonyl group, an oxyimino group, and a 1-methyl-1H-indole group . The exact atomic coordinates and displacement parameters would require more detailed study .Physical And Chemical Properties Analysis
This compound has a molar mass of 276.72 . More detailed physical and chemical properties such as boiling point, melting point, and density can be found in specialized chemical databases .Aplicaciones Científicas De Investigación
Photocyclization and Structural Investigations
Studies have shown that indole derivatives can undergo photocyclization, leading to the formation of new compounds with potential for further chemical exploration and application. For instance, Schindler et al. (1976) demonstrated photochemical cyclization of 1-[3-(chloroacetylamino)propyl]-3-methyl-indole, resulting in the formation of isomers through the loss of HCl, which were then identified using physical and chemical methods (Schindler et al., 1976). Furthermore, Yamuna et al. (2010) conducted structural investigations on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole derivatives, highlighting the impact of structural variations on crystallization and molecular conformation (Yamuna et al., 2010).
Catalysis and Reactivity
Catalytic processes involving indole derivatives have been explored for their efficiency and potential in synthesizing new compounds. Corbett and Chipko (1979) examined the peroxide oxidation of indole to oxindole by chloroperoxidase catalysis, showcasing the role of enzymes in facilitating oxidation reactions and the influence of substituents on reactivity and inhibition (Corbett & Chipko, 1979). Similarly, Lakhdar et al. (2006) investigated the nucleophilic reactivities of indoles, providing insight into the kinetics of coupling reactions and the effect of substituents on nucleophilicity and reaction outcomes (Lakhdar et al., 2006).
Synthetic Approaches and Functionalization
The synthesis and functionalization of indole derivatives are central to expanding their potential applications. Limbach et al. (2005) described the addition of indole to methyl 2-chloro-2-cyclopropylideneacetate, leading to the formation of spirocyclopropanated analogs of natural products and pharmaceuticals, demonstrating the versatility of indole derivatives in organic synthesis (Limbach et al., 2005). Additionally, Kerr and Keddy (1999) explored the annulation of 3-alkylindoles with 1,1-cyclopropanediesters, showcasing methods for creating annulated adducts and the influence of reaction conditions on product formation (Kerr & Keddy, 1999).
Propiedades
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17-12-5-3-2-4-10(12)11(13(17)15)8-16-19-14(18)9-6-7-9/h2-5,8-9H,6-7H2,1H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFVHYAMQGDIJD-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/no-structure.png)
![N-ethyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2847683.png)
![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid](/img/structure/B2847684.png)
![1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2847688.png)
![2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2847690.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2847691.png)
![5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2847692.png)


![2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2847698.png)


